5-Aminooxane-2-carboxamide;hydrochloride
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Overview
Description
5-Aminooxane-2-carboxamide;hydrochloride is a chemical compound with significant relevance in organic and medicinal chemistry. It is known for its utility in synthesizing peptides, lactams, and various bioactive products with potential anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminooxane-2-carboxamide;hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be carried out using various methods, including catalytic amidation, non-catalytic amidation, and transamidation . The activation of carboxylic acid is a crucial step, often achieved through the use of catalysts or coupling reagents to convert the carboxylic acid into more active intermediates such as anhydrides, acyl imidazoles, or acyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalytic protocols to ensure high yields and minimal by-products. The formation of water as the only by-product in catalytic amidation makes it an environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
5-Aminooxane-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction may produce amino derivatives .
Scientific Research Applications
5-Aminooxane-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Aminooxane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in the generation of inosine monophosphate, capable of stimulating AMP-dependent protein kinase (AMPK) activity.
Oseltamivir carboxamides: Used in the synthesis of antiviral agents with potential activity against influenza.
Uniqueness
5-Aminooxane-2-carboxamide;hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to form bioactive products with anticancer, antifungal, and antibacterial properties sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H13ClN2O2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-aminooxane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h4-5H,1-3,7H2,(H2,8,9);1H |
InChI Key |
HCCHKTLBHIQDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1N)C(=O)N.Cl |
Origin of Product |
United States |
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